molecular formula C8H16ClNO2 B2963903 Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride CAS No. 2138102-64-2

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride

Cat. No.: B2963903
CAS No.: 2138102-64-2
M. Wt: 193.67
InChI Key: KHFJRIUGZHOSKD-UOERWJHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride is a compound characterized by its unique structure, involving a cyclopentyl ring substituted with an amino group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride typically begins with a suitable cyclopentane derivative. The amino group is introduced through a series of steps involving selective functional group manipulation. Reagents such as lithium aluminum hydride (for reduction) and acetic anhydride (for acetylation) are common. Specific stereochemical control is crucial, often achieved through chiral catalysts or asymmetric synthesis techniques.

Industrial Production Methods

For industrial production, the process must be scalable and cost-effective. One method involves the catalytic hydrogenation of a precursor cyclopentyl compound, followed by esterification with methyl acetate in the presence of an acid catalyst. Large-scale reactions might employ flow chemistry techniques for increased efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various N-oxides.

  • Reduction: Reduction typically involves the acetate group, potentially converting it to an alcohol.

  • Substitution: The amino group allows for nucleophilic substitutions, introducing different alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, aryl halides under basic conditions.

Major Products

  • Oxidation: N-oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studies on stereochemistry and chiral catalysis.

Biology

Biologically, its derivatives could be explored for potential therapeutic effects, such as enzyme inhibition or receptor modulation. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.

Medicine

In medicine, research may focus on its use as a lead compound for developing new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrial applications could involve its use in the synthesis of novel materials or as a component in chemical manufacturing processes.

Mechanism of Action

The specific mechanism of action for Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride would depend on its target application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include neurotransmitter regulation or enzyme inhibition, depending on the functional groups and structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminocyclopentane Carboxylic Acid: Shares a similar cyclopentyl structure but lacks the acetate moiety.

  • Methyl 2-Aminocyclopentane Carboxylate: Similar but with a carboxylate instead of an acetate group.

  • Cyclopentylamine Derivatives: Share the cyclopentyl amine backbone but differ in additional functional groups.

Uniqueness

Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride is unique due to its specific combination of a chiral cyclopentyl ring, an amino group, and an acetate moiety

Properties

IUPAC Name

methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFJRIUGZHOSKD-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.